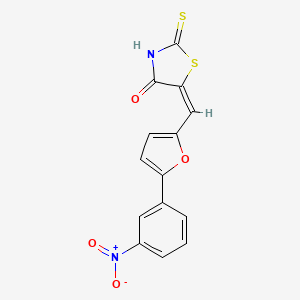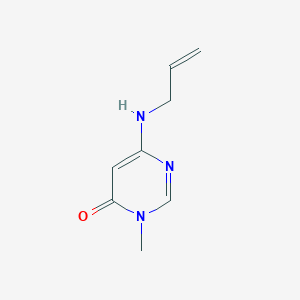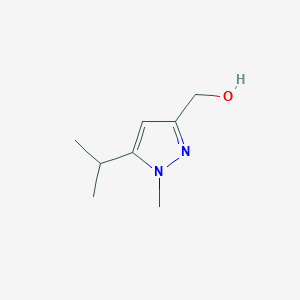![molecular formula C21H16ClN3OS B2407419 N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 899964-20-6](/img/structure/B2407419.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a nociceptive ion channel that is activated by heat, acidic pH, and capsaicin. BCTC has been extensively studied for its potential therapeutic effects in various pain conditions.
Scientific Research Applications
Anti-Tubercular Activity
The compound has garnered attention due to its anti-tubercular properties. Recent synthetic developments have led to benzothiazole-based derivatives that exhibit inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) . These molecules were compared with standard reference drugs, and their potency against the pathogen was evaluated. Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, and microwave irradiation . Additionally, molecular docking studies have been conducted to identify potent inhibitors with enhanced anti-tubercular activity.
COX-1 Inhibition
The compound’s derivatives have been investigated for their COX-1 inhibitory activity. Although the inhibitory potency is weaker compared to reference drugs, it provides insights into potential therapeutic applications . Further studies may explore modifications to enhance COX-1 inhibition.
Antibacterial Properties
Emerging research suggests that the compound exhibits antibacterial activity. Investigations into its mechanism of action and potential targets are ongoing . Understanding its antibacterial properties could lead to novel treatments.
Anti-Inflammatory and Analgesic Effects
Thiazoles, including benzothiazole derivatives, have been associated with anti-inflammatory and analgesic effects . The presence of the thiazolidinone ring in this compound contributes to its activity. Further studies could explore its potential in pain management and inflammation reduction.
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have shown known antibacterial activity .
Mode of Action
It’s worth noting that compounds with similar structures have been synthesized and investigated for their antibacterial activity . These molecules, in conjunction with cell-penetrating peptides, display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The drug–peptide complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes .
Biochemical Pathways
Compounds with similar structures have shown to inhibit the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Result of Action
Similar compounds have shown significant anti-inflammatory activities . They have demonstrated excellent COX-2 SI values and even showed inhibition of albumin denaturation .
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3OS/c1-14-6-4-7-15(12-14)20(26)25(13-16-8-2-3-11-23-16)21-24-19-17(22)9-5-10-18(19)27-21/h2-12H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVFFSRFAYQIOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2407337.png)

![9-Methoxy-2-(2-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B2407345.png)

![Tert-butyl 5-oxo-2-aza-spiro[5.3]nonane-2-carboxylate](/img/structure/B2407348.png)
![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/no-structure.png)
![N-(4-ethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2407351.png)



![4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2407356.png)
![3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B2407357.png)
![2-(1H-indol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2407358.png)